Bromobenzene (3 D)
Description
Bromobenzene (C₆H₅Br) is a halogenated aromatic compound with a molecular weight of 157.01 g/mol . Its three-dimensional structure features a planar benzene ring substituted with a bromine atom, which significantly influences its reactivity and physical properties. Industrially, bromobenzene serves as a solvent, chemical intermediate, and precursor in polymer synthesis . It is also utilized in liquid crystal displays (LCDs) and flame retardants due to its dielectric and brominated aromatic properties .
Bromobenzene’s toxicity arises primarily from its metabolism into reactive intermediates. The 3,4-epoxide metabolite, generated via cytochrome P-450 enzymes (e.g., LM2 isoform), depletes hepatic glutathione (GSH) and induces oxidative stress, leading to liver necrosis and nephrotoxicity . A GSH threshold of 3.0–0.5 nmol/mg protein triggers lipid peroxidation and cellular damage in the liver, kidney, heart, and lung . Protective agents like Withania somnifera and honey mitigate toxicity by enhancing antioxidant enzymes (e.g., SOD, GPx) and reducing lipid peroxidation .
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-3-deuteriobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i2D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVLSVVCXYDNA-VMNATFBRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=CC(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromobenzene can be synthesized through several methods:
Direct Bromination of Benzene: This method involves the reaction of benzene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide.
Sandmeyer Reaction: This method involves the diazotization of aniline to form a diazonium salt, which is then reacted with cuprous bromide to produce bromobenzene.
Industrial Production Methods: In industrial settings, bromobenzene is often produced by the direct bromination of benzene due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with precise temperature control to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Bromobenzene can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: Bromobenzene is commonly used in palladium-catalyzed coupling reactions such as the Suzuki reaction, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Grignard Reagent Formation: Bromobenzene reacts with magnesium in dry ether to form phenylmagnesium bromide.
Suzuki Reaction: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid under mild conditions.
Major Products:
Phenylmagnesium Bromide: Used in various organic synthesis reactions.
Biaryl Compounds: Formed through coupling reactions and used in pharmaceuticals and materials science.
Scientific Research Applications
Bromobenzene has a wide range of applications in scientific research:
Organic Synthesis: It is used as a precursor to synthesize various organic compounds, including pharmaceuticals and agrochemicals.
Flame Retardants: Bromobenzene and its derivatives are used as flame retardants in polymers and plastics due to their high combustion temperature.
Toxicology Studies: Bromobenzene is used as a model compound to study chemically-induced liver toxicity.
Crystallization Solvent: It is used as a solvent for large-scale crystallizations in chemical research.
Mechanism of Action
Bromobenzene exerts its effects primarily through its metabolites. After absorption, it is metabolized by cytochrome P-450 enzymes to form reactive intermediates such as epoxide and quinone derivatives. These reactive metabolites can covalently bind to hepatic macromolecules, leading to liver damage. The binding of these metabolites can reduce oxygen uptake and ATP levels in hepatocytes, alter calcium balance, and decrease cytosolic and mitochondrial glutathione levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical and Physical Properties
The table below compares bromobenzene with iodobenzene and dibromobenzene (para-isomer):
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility (g/L) |
|---|---|---|---|---|
| Bromobenzene | C₆H₅Br | 157.01 | 156 | 0.45 |
| Iodobenzene | C₆H₅I | 204.01 | 188 | 0.02 |
| Para-dibromobenzene | C₆H₄Br₂ | 235.92 | 220 | Insoluble |
Bromobenzene exhibits moderate solubility in water compared to iodobenzene, which is nearly insoluble. Its lower molecular weight compared to dibromobenzene results in distinct boiling points and industrial applications .
Metabolic Pathways and Toxicity
*Assumed based on structural similarity.
- Bromobenzene vs. Iodobenzene : Both induce liver necrosis via reactive epoxide metabolites and share a GSH threshold for toxicity. However, bromobenzene’s 3,4-epoxide is specifically linked to cytochrome P-450 LM2, while iodobenzene’s metabolic enzymes remain uncharacterized .
- Bromobenzene vs. Bromobenzene’s 3,4-epoxidation pathway is uniquely associated with severe hepatotoxicity .
Environmental Impact and Degradation
- Bromobenzene: Persists in the environment due to chemical inertness and hydrophobicity. Microbial degradation by Yarrowia lipolytica produces phenol via dehalogenation, but slow rates contribute to bioaccumulation .
Protective Agents
| Compound | Protective Agent | Mechanism of Action |
|---|---|---|
| Bromobenzene | Withania somnifera, honey | ↑ Antioxidant enzymes (SOD, GPx), ↓ lipid peroxidation |
| Iodobenzene | Not studied | — |
Biological Activity
Bromobenzene (CHBr) is an aromatic compound that has garnered attention due to its significant biological activity and toxicity. This article delves into the biological effects of bromobenzene, focusing on its mechanisms of action, toxicity, and implications for human health.
Bromobenzene is primarily used in organic synthesis, particularly in the preparation of Grignard reagents such as phenyl magnesium bromide. It also serves as a solvent and additive in various industrial applications . The compound's structure enables it to participate in electrophilic aromatic substitutions, making it valuable in synthesizing other organic compounds.
Metabolism
Bromobenzene undergoes metabolic activation predominantly in the liver via cytochrome P450 enzymes. The primary metabolites formed are 2,3-oxide and 3,4-oxide derivatives. These reactive metabolites can alkylate DNA, RNA, and proteins, leading to cellular damage . The metabolic pathway can be summarized as follows:
- Oxidation : Bromobenzene is oxidized by cytochrome P450 enzymes to form epoxides.
- Formation of Reactive Metabolites : The epoxides can then react with cellular macromolecules, causing toxicity.
- Excretion : The metabolites are eventually excreted as mercapturic acids .
Toxicological Effects
Bromobenzene exhibits hepatotoxicity and nephrotoxicity in laboratory animals. Studies have shown that exposure can lead to liver cytomegaly, increased liver weight, and renal damage at higher doses . The compound has also been linked to mutagenic effects due to its ability to induce genetic damage through reactive oxygen species (ROS) generation .
Table 1: Summary of Toxicological Findings
| Study Type | Organ Affected | Observed Effect | Dose |
|---|---|---|---|
| Inhalation Study | Liver | Cytomegaly | 6 hours/day for 13 weeks |
| Oral Gavage Study | Liver | Increased liver weight | 400 mg/kg |
| Chronic Exposure | Kidney | Brown staining pigment in tubules | Variable |
Case Study 1: Hepatotoxicity in Mice
A study involving B6C3F1 mice exposed to bromobenzene through inhalation demonstrated significant liver damage characterized by cytomegaly and increased liver weight. The exposure was conducted for six hours a day over 13 weeks, leading to observable changes in liver morphology and function .
Case Study 2: Genetic Damage Assessment
Research assessing the genetic impact of bromobenzene on human cells indicated that exposure resulted in increased levels of DNA adducts, suggesting a potential mechanism for carcinogenicity. This study emphasizes the need for further investigation into the long-term effects of bromobenzene exposure on human health .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
